Fumonisin FP2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

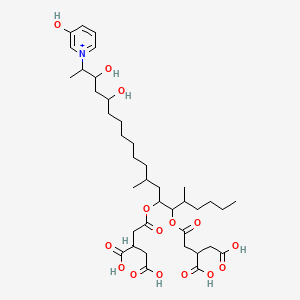

Fumonisin FP2, also known as fumonisin FP(2), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm.

科学的研究の応用

Toxicological Effects

Human Health Risks

Fumonisin FP2 is primarily associated with hepatotoxicity and carcinogenicity. Research indicates that exposure to fumonisins, including FP2, can lead to increased incidences of hepatocellular carcinoma in animal models. For instance, studies have shown that animals exposed to Fumonisin B1 (FB1), a closely related compound, exhibited elevated serum sphingolipid levels, which may serve as biomarkers for exposure and reflect mechanisms of toxicity that could promote carcinogenesis .

Animal Health Implications

In animal studies, this compound has been linked to several health issues, including equine leukoencephalomalacia (ELEM) in horses. The development of ELEM is influenced by factors such as dietary contamination levels and the duration of exposure . Additionally, fumonisins can impair immune function and exacerbate inflammatory conditions in animal models, as demonstrated in studies involving psoriasis-like symptoms in mice .

Agricultural Applications

Control Measures

Research has focused on biological control methods to mitigate the production of fumonisins in crops. Antioxidants such as butylated hydroxyanisole (BHA) and propylparaben have shown efficacy in inhibiting the growth of Fusarium species and reducing fumonisin production under various conditions . This approach is essential for ensuring crop safety and reducing the risk of mycotoxin contamination in food supplies.

Detection Methods

Accurate detection of this compound in agricultural products is crucial for food safety. Analytical methods, including high-performance liquid chromatography (HPLC) combined with immunoaffinity column cleanup, have been developed to quantify fumonisins in corn products effectively. These methods provide reliable detection limits and recovery rates essential for regulatory compliance .

Hepatocellular Carcinoma Risk Assessment

A significant study assessed the risk of hepatocellular carcinoma associated with fumonisin exposure among populations consuming contaminated corn products. The findings indicated a correlation between high levels of fumonisins in food and increased cancer incidence, particularly in regions with endemic esophageal cancer .

| Study Parameters | Findings |

|---|---|

| Population Studied | High-risk regions for esophageal cancer |

| Fumonisin Levels | Average 2.84 mg/kg detected |

| Cancer Incidence | Higher rates correlated with elevated FB1 levels |

Equine Leukoencephalomalacia

A case study on ELEM highlighted the clinical signs associated with fumonisin exposure in horses. The study documented neurological symptoms and confirmed fumonisin presence in contaminated feed samples, emphasizing the need for stringent monitoring of feed quality to prevent outbreaks .

| Clinical Signs | Feed Contamination Levels |

|---|---|

| Neurological symptoms | Detected FB1 levels: 5-20 mg/kg |

特性

CAS番号 |

182063-59-8 |

|---|---|

分子式 |

C39H62NO15+ |

分子量 |

784.9 g/mol |

IUPAC名 |

2-[2-[6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C39H61NO15/c1-5-6-13-25(3)37(55-36(49)21-28(39(52)53)19-34(46)47)32(54-35(48)20-27(38(50)51)18-33(44)45)17-24(2)12-9-7-8-10-14-29(41)22-31(43)26(4)40-16-11-15-30(42)23-40/h11,15-16,23-29,31-32,37,41,43H,5-10,12-14,17-22H2,1-4H3,(H4-,42,44,45,46,47,50,51,52,53)/p+1 |

InChIキー |

UJUDXXXTXOWVKA-UHFFFAOYSA-O |

SMILES |

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

正規SMILES |

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

同義語 |

fumonisin FP(2) fumonisin FP2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。